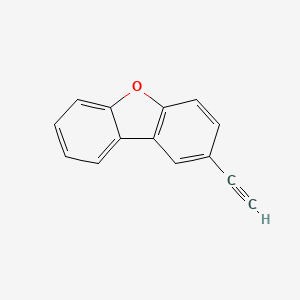
tert-butyl (Z)-pent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (Z)-pent-3-enoate: is an organic compound that features a tert-butyl ester group attached to a pent-3-enoate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl (Z)-pent-3-enoate can be synthesized through the esterification of pent-3-enoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants in an appropriate solvent to achieve high yields .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, often involves the use of large-scale esterification reactors. The process may utilize continuous flow systems to enhance efficiency and yield. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also be employed to facilitate the reaction under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (Z)-pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino esters or alkoxy esters.
Applications De Recherche Scientifique
tert-Butyl (Z)-pent-3-enoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drug candidates and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which tert-butyl (Z)-pent-3-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with molecular targets. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
- tert-Butyl acetate
- tert-Butyl propionate
- tert-Butyl butyrate
Comparison: tert-Butyl (Z)-pent-3-enoate is unique due to the presence of the pent-3-enoate moiety, which imparts distinct reactivity patterns compared to other tert-butyl esters. The Z-configuration of the double bond also influences the compound’s chemical behavior and interactions .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
tert-butyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5- |
Clé InChI |
DBRXZYVHEWAOFR-WAYWQWQTSA-N |
SMILES isomérique |
C/C=C\CC(=O)OC(C)(C)C |
SMILES canonique |
CC=CCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



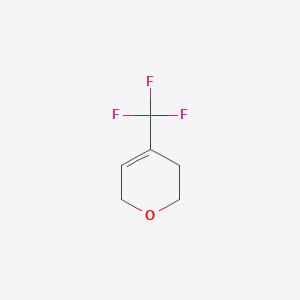
![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
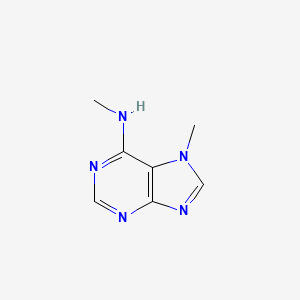


![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
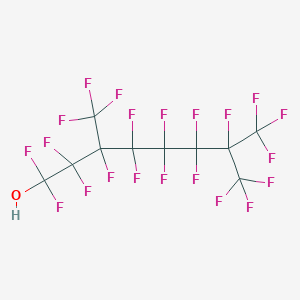
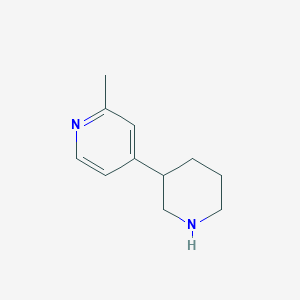

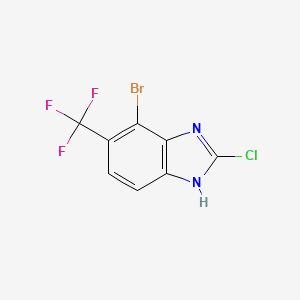
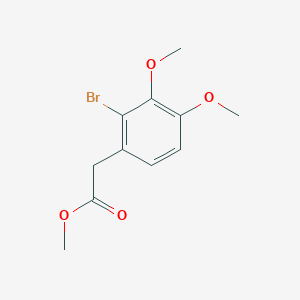
![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
